4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride involves several steps. The starting material is typically 4-ethoxybenzaldehyde, which undergoes a series of reactions to introduce the piperidin-1-ylmethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Substitution: The piperidin-1-ylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of protein interactions and functions.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidin-1-ylmethyl group is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride can be compared with other similar compounds, such as:
4-Methoxy-3-piperidin-1-ylmethyl-benzaldehyde: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions.
4-Ethoxy-3-morpholin-1-ylmethyl-benzaldehyde: This compound has a morpholin-1-ylmethyl group instead of a piperidin-1-ylmethyl group, which can lead to different biological activities.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15-7-6-13(12-17)10-14(15)11-16-8-4-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNAQKZWPAEFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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